molecular formula C30H32FNO13 B1204578 Galarubicin CAS No. 195612-80-7

Galarubicin

Cat. No.: B1204578
CAS No.: 195612-80-7
M. Wt: 633.6 g/mol
InChI Key: CKXIPXAIFMTQCS-LRDUUELOSA-N
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Description

Galarubicin (DA-125) is an anthracycline derivative distinguished by the incorporation of a fluorine atom into its molecular structure. It exhibits anticancer activity primarily through DNA intercalation and topoisomerase II inhibition, mechanisms shared with other anthracyclines like Adriamycin (doxorubicin). Preclinical studies highlight its enhanced DNA-binding affinity and reduced cardiotoxicity compared to Adriamycin, though high doses (25–50 mg/kg in rats) are associated with testicular toxicity . This compound’s UNII code is C7EKF2I37Q, and it is classified under FDA and EMA regulatory frameworks as an antibiotic/immunotoxin .

Properties

CAS No.

195612-80-7

Molecular Formula

C30H32FNO13

Molecular Weight

633.6 g/mol

IUPAC Name

[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate

InChI

InChI=1S/C30H32FNO13/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3/t11-,15-,22+,23+,28-,29-,30-/m0/s1

InChI Key

CKXIPXAIFMTQCS-LRDUUELOSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O

Synonyms

7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride
beta-Alanine, 2-(4-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, hydrochloride, (2S-cis)-
DA 125
DA-125

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galarubicin involves multiple steps, starting with the preparation of the anthracycline core structure. The introduction of fluorine into the molecule is a critical step that enhances its anticancer properties. The synthetic route typically involves:

    Formation of the Anthracycline Core: This involves the condensation of appropriate aromatic compounds under controlled conditions.

    Fluorination: The introduction of fluorine is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under anhydrous conditions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale reactors are used to carry out the condensation and fluorination reactions.

    Purification and Quality Control: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the product meets pharmaceutical standards.

    Formulation: The purified compound is formulated into dosage forms suitable for clinical use, such as injectable solutions.

Chemical Reactions Analysis

Types of Reactions

Galarubicin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its hydroquinone form.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the anthracycline core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used under controlled temperatures and solvents.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthracycline derivatives depending on the nucleophile used.

Scientific Research Applications

Galarubicin has a wide range of scientific research applications, including:

Mechanism of Action

Galarubicin exerts its effects by intercalating with DNA, thereby inhibiting nucleic acid synthesis . This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound primarily targets topoisomerase II, an enzyme critical for DNA replication . By inhibiting this enzyme, this compound induces DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1. Molecular and Pharmacological Properties

Compound Molecular Formula Molecular Weight Key Modifications Primary Targets
This compound C₃₀H₃₂FNO₁₃·ClH 670.033 Fluorine addition DNA, Topoisomerase II
Adriamycin C₂₇H₂₉NO₁₁ 543.52 Hydroxyl groups DNA, Topoisomerase II
Medorubicin C₂₆H₂₇NO₉ 497.49 None DNA

Table 2. Preclinical Efficacy and Toxicity

Compound IC₅₀ (nM) in MCF-7 Cells Cardiotoxicity (ROS Level) Unique Toxicity
This compound 12.3 ± 1.4 Low Testicular atrophy
Adriamycin 45.6 ± 3.2 High Cardiomyopathy
Medorubicin 28.9 ± 2.1 Moderate Myelosuppression

Data derived from in vitro and rodent models .

Research Findings and Clinical Implications

  • Mechanistic Superiority : this compound’s fluorine atom enhances DNA-binding kinetics, as shown in surface plasmon resonance (SPR) assays, with a 2.5-fold higher binding constant than Adriamycin .
  • Toxicity Trade-offs : While cardiac safety is improved, testicular toxicity necessitates careful dosing in male patients. This contrasts with Medorubicin, which lacks gonadal effects but causes myelosuppression .
  • Resistance Profile: this compound’s reduced interaction with P-glycoprotein (P-gp) efflux pumps makes it effective in multidrug-resistant cancers, a significant advantage over non-fluorinated anthracyclines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galarubicin
Reactant of Route 2
Galarubicin

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